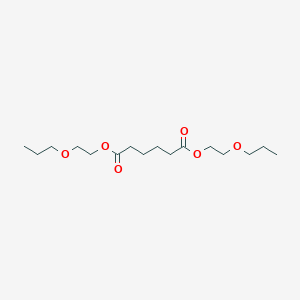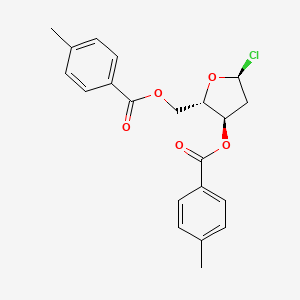
Cobalt(II) benzoate
Overview
Description
Cobalt(II) benzoate: is an inorganic compound with the chemical formula C₁₄H₁₀CoO₄ . It is a cobalt salt of benzoic acid and is known for its distinctive properties, including its magnetic behavior and coordination chemistry. This compound is often used in various scientific research applications due to its unique characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cobalt(II) benzoate can be synthesized by reacting cobalt carbonate (CoCO₃) with benzoic acid (C₇H₆O₂) in boiling water. The reaction typically involves the following steps:
- Dissolve cobalt carbonate in boiling water.
- Add benzoic acid to the solution.
- Allow the reaction to proceed, resulting in the formation of this compound trihydrate.
- Crystallize the product from the solution .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, concentration, and pH, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Cobalt(II) benzoate undergoes various chemical reactions, including:
Oxidation: Cobalt(II) can be oxidized to cobalt(III) in the presence of strong oxidizing agents.
Reduction: Cobalt(II) can be reduced to cobalt metal or cobalt(I) in the presence of reducing agents.
Substitution: The benzoate ligands can be substituted with other ligands in coordination chemistry reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Ligands such as ammonia (NH₃) or ethylenediamine (C₂H₄(NH₂)₂) can be used for substitution reactions.
Major Products Formed:
Oxidation: Cobalt(III) benzoate or cobalt oxides.
Reduction: Cobalt metal or cobalt(I) complexes.
Substitution: Various cobalt coordination complexes depending on the substituting ligand.
Scientific Research Applications
Cobalt(II) benzoate has a wide range of applications in scientific research, including:
Chemistry:
- Used as a precursor for the synthesis of cobalt-based coordination complexes.
- Studied for its magnetic properties and slow magnetic relaxation behavior .
Biology:
- Investigated for its potential use in biological systems due to its coordination chemistry.
Medicine:
- Explored for its potential therapeutic applications, although specific medical uses are still under research.
Industry:
- Utilized in the production of catalysts for various chemical reactions.
- Employed in the manufacture of pigments and dyes.
Mechanism of Action
The mechanism of action of cobalt(II) benzoate involves its ability to form coordination complexes with various ligands. The cobalt ion can interact with different molecular targets, leading to changes in their chemical and physical properties. The pathways involved in these interactions depend on the specific ligands and conditions used in the reactions.
Comparison with Similar Compounds
Cobalt(II) acetate (C₄H₆CoO₄): Known for its use in various catalytic processes.
Cobalt(II) formate (C₂H₂CoO₄):
Uniqueness of Cobalt(II) Benzoate:
- Exhibits unique magnetic properties and slow magnetic relaxation behavior .
- Forms distinct coordination complexes with benzoate ligands, leading to specific structural and chemical characteristics.
Properties
IUPAC Name |
benzoic acid;cobalt | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2.Co/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9); | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXJPCNTGZFWPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.[Co] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6CoO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932-69-4 | |
| Record name | Benzoic acid, cobalt(2+) salt (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Azetidinol, 1-[(2-bromo-4-pyridinyl)methyl]-](/img/structure/B8180204.png)
![1-(3-Octoxycarbonylpropyl)-1-phenyl-[6.6]C61](/img/structure/B8180210.png)



![[4-[[4-(Dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;chloride](/img/structure/B8180264.png)

![3-[4-(3-cyanophenyl)-3,6-dioxo-2,5-dihydropyrrolo[3,4-c]pyrrol-1-yl]benzonitrile](/img/structure/B8180268.png)






